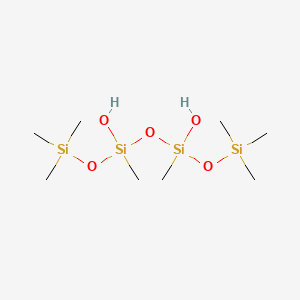
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-: is a silicon-based compound with the molecular formula C8H26O5Si4 . It is known for its unique structure, which includes multiple silicon and oxygen atoms, making it a part of the siloxane family. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- typically involves the reaction of silanes with water or alcohols under controlled conditions. One common method includes the hydrolysis of chlorosilanes followed by condensation reactions. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to simpler silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under conditions that may include the presence of a catalyst like palladium.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex siloxane compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and non-reactivity are advantageous.
Industry: It is used in the production of silicone-based lubricants, sealants, and coatings due to its excellent thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- exerts its effects is primarily through its ability to form stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved often include interactions with other silicon-based compounds and the formation of complex three-dimensional networks.
Comparison with Similar Compounds
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,3,5,5,7,7,7-Decamethyl-tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
Comparison: Compared to these similar compounds, 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which provides distinct reactivity and stability properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Properties
CAS No. |
108909-17-7 |
|---|---|
Molecular Formula |
C8H26O5Si4 |
Molecular Weight |
314.63 g/mol |
IUPAC Name |
hydroxy-(hydroxy-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,3)11-16(7,9)13-17(8,10)12-15(4,5)6/h9-10H,1-8H3 |
InChI Key |
LDRYIWNADGOBAR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















